3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
- A series of substituted analogues based on the pyrimidopurinediones ring system, which shares structural similarity with the compound , have demonstrated anti-inflammatory activity in the adjuvant-induced arthritis rat model. These compounds also exhibited cyclooxygenase inhibitory activity without the side effects of gastric ulcer induction or ocular toxicity observed with other series (Kaminski et al., 1989).
- New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects, surpassing the activity of acetylsalicylic acid in certain tests. This indicates the potential of such compounds for further pharmacological evaluation as analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Adenosine Receptor Affinity
- A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones evaluated their affinities for adenosine receptors. One particular compound emerged as a potent A1 adenosine receptor antagonist, indicating selectivity over other receptor subtypes. This suggests the relevance of such compounds in modulating adenosine receptor-mediated physiological processes (Szymańska et al., 2016).
Antimycobacterial Activity
- Certain purine derivatives, especially those with a 9-benzyl substitution, have shown promising antimycobacterial activity, particularly against Mycobacterium tuberculosis. The presence of electron-donating substituents on the phenyl ring significantly enhances this activity, highlighting the potential of these compounds in developing new antituberculosis drugs (Bakkestuen et al., 2005).
Potential in Neurodegenerative Diseases
- A class of 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones was investigated for their interaction with adenosine receptors and monoamine oxidases, which are targets for neurodegenerative diseases like Parkinson's and Alzheimer's. The introduction of certain substituents led to the discovery of potent monoamine oxidase-B inhibitors and dual-target adenosine receptor antagonists, suggesting their utility in symptomatic as well as disease-modifying treatments of neurodegenerative disorders (Koch et al., 2013).
properties
IUPAC Name |
3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-13-27(18-11-7-8-12-19(18)32-3)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)2)15-17-9-5-4-6-10-17/h4-12,16H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNPMAWWYZSGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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